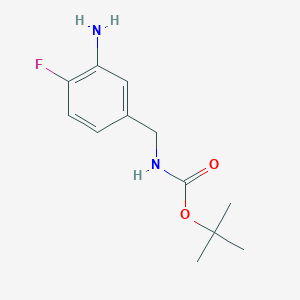
tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their diverse range of applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, which is further connected to a carbamate moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate typically involves the reaction of tert-butylamine with 2-hydroxy-3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction forms the corresponding ketone derivative.
Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ether derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily introduced and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and inhibition. The carbamate moiety can mimic the transition state of enzyme-catalyzed reactions, providing insights into enzyme function and potential drug targets.
Medicine: It has potential applications in the development of pharmaceuticals. The unique structure of this compound can be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: this compound is used in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity and specificity of the compound. The overall effect of this compound depends on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2-hydroxy-3-methylphenyl)carbamate: This compound has a methyl group instead of a methoxy group, which affects its reactivity and biological activity.
Tert-butyl N-(2-hydroxy-3-ethoxyphenyl)carbamate: The presence of an ethoxy group instead of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
Tert-butyl N-(2-hydroxy-3-chlorophenyl)carbamate: The chloro group can introduce different electronic effects, altering the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
440359-57-9 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




